molecular formula C20H31O4- B1259644 (5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate

(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate

Cat. No. B1259644
M. Wt: 335.5 g/mol
InChI Key: SGTUOBURCVMACZ-CIQDQOFUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoate is conjugate base of (5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoic acid arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a (5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoic acid.

Scientific Research Applications

Synthesis and Structural Identification

Research by Kitamura et al. (1988) explored the synthesis and identification of various dihydroxy acids and leukotrienes derived from arachidonic acid metabolism. This included the synthesis of epoxides with conjugated triene structures, which are closely related to the compound (Kitamura et al., 1988).

Role in Biological Systems

Brash et al. (1991) studied allene oxides in starfish oocytes, which are similar in structure to the compound . They explored the biosynthesis of these allene oxides and their roles in biological systems, particularly in relation to arachidonic acid metabolism (Brash et al., 1991).

Response to Oxidative Stress

Zafiriou et al. (2007) focused on the biological role of hepoxilins, specifically the upregulation of enzymes in response to oxidative stress. Their study highlights the role of similar epoxy-hydroxy eicosanoids in managing cellular responses under stress conditions (Zafiriou et al., 2007).

Epoxide Identification in Blood Platelets

Research by Walker et al. (1979) identified an epoxy-hydroxy compound in blood platelets, which resembles the structural characteristics of the compound . This study highlights the presence and potential physiological roles of such compounds in mammalian cells (Walker et al., 1979).

Catalytic Transformations of Fatty Acid Hydroperoxides

Haynes and Vonwiller (1990) examined the transformations of fatty acid hydroperoxides, which are closely related to the epoxy-hydroxy eicosanoids . They explored how different catalysts can influence the generation of these compounds (Haynes & Vonwiller, 1990).

Epoxide Formation and Hydroxylation Studies

Pace-Asciak (1984) investigated the formation of arachidonic acid epoxides and their conversion into hydroxy epoxides, a process closely related to the synthesis and transformation of the compound (Pace-Asciak, 1984).

Synthesis of Hydroxy Eicosatetraenoic Acid

Russell and Pabon (1982) conducted a study on the synthesis of various hydroxy eicosatetraenoic acids, including compounds structurally similar to the one . This research provides insights into the synthetic pathways and applications of such compounds (Russell & Pabon, 1982).

Biochemistry and Biology of Hepoxilins

Nigam et al. (2007) reviewed the biochemistry and biology of hepoxilins, which are structurally and functionally related to the compound . Their research provides a comprehensive overview of the clinical aspects and drug development based on these compounds (Nigam et al., 2007).

properties

Product Name

(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate

Molecular Formula

C20H31O4-

Molecular Weight

335.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoate

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/p-1/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1

InChI Key

SGTUOBURCVMACZ-CIQDQOFUSA-M

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)[O-])O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
Reactant of Route 2
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
Reactant of Route 3
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
Reactant of Route 4
Reactant of Route 4
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
Reactant of Route 5
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
Reactant of Route 6
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate

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